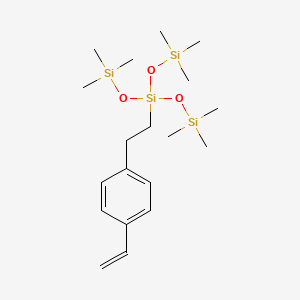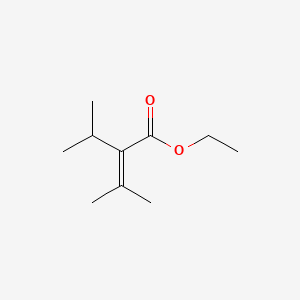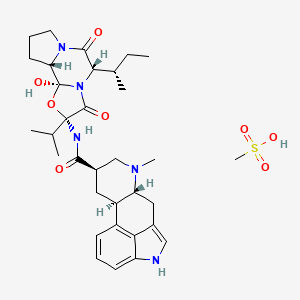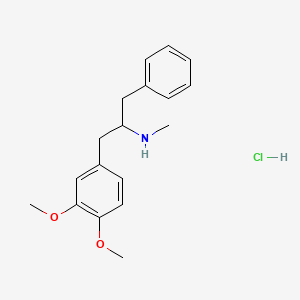
N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a phenyl ring, a dimethoxyphenyl group, and a propylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and phenylacetone.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with phenylacetone in the presence of a base to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
Amination: The alcohol is then converted to the amine through a reductive amination process using methylamine and a suitable catalyst.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles like amines, and bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders and other medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways. These interactions can result in various physiological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1-(3,4-dimethoxyphenyl)-2-aminopropane hydrochloride: A structurally similar compound with different pharmacological properties.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Shares structural similarities but has distinct psychoactive effects.
N-Methyl-1-(3,4-dimethoxyphenyl)-2-phenylethylamine: Another related compound with unique chemical and biological properties.
Uniqueness
N-Methyl-1-(3,4-dimethoxyphenyl)-3-phenyl-2-propylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a dimethoxyphenyl group and a propylamine chain sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
93081-17-5 |
|---|---|
Fórmula molecular |
C18H24ClNO2 |
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-N-methyl-3-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-19-16(11-14-7-5-4-6-8-14)12-15-9-10-17(20-2)18(13-15)21-3;/h4-10,13,16,19H,11-12H2,1-3H3;1H |
Clave InChI |
PJTPJYVQXIZYFA-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1=CC=CC=C1)CC2=CC(=C(C=C2)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


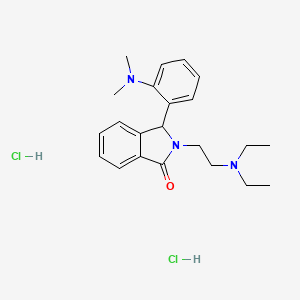
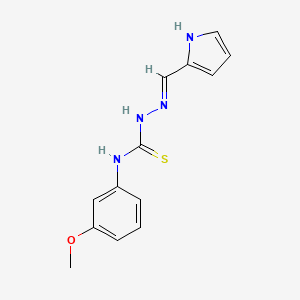

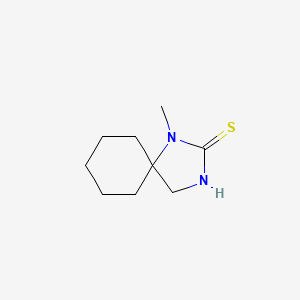
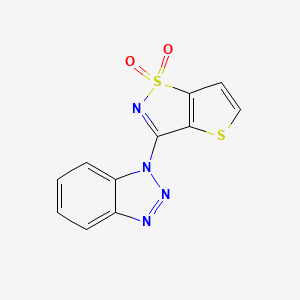
![benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12764603.png)


